molecular formula C36H60O9 B12392889 Cyclocarioside F

Cyclocarioside F

Cat. No.: B12392889
M. Wt: 636.9 g/mol
InChI Key: VZGHPHPIUHPPHY-ZQKYYEOOSA-N
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Description

Cyclocarioside F is a triterpenoid compound derived from the leaves of Cyclocarya paliurus, a plant native to China. This compound belongs to the saponin family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Cyclocarioside F involves the cyclization of oxidosqualene to form various triterpenoid skeletons. Key enzymes such as oxidosqualene cyclases (OSCs) play a crucial role in this process. For instance, CpalOSC4 catalyzes the formation of cycloartenol, a precursor in the biosynthesis pathway .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Cyclocarya paliurus leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the triterpenoid compounds. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclocarioside F undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties using glycosyl donors and catalysts like trifluoromethanesulfonic acid (TfOH).

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound, which exhibit enhanced pharmacological properties .

Comparison with Similar Compounds

Cyclocarioside F is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Properties

Molecular Formula

C36H60O9

Molecular Weight

636.9 g/mol

IUPAC Name

3-[(3S,3aR,4R,5aR,6S,7S,9aR,9bR)-3-[(E,2S)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C36H60O9/c1-21(2)22-11-17-34(6)26(33(22,5)16-13-27(38)39)19-25(45-31-30(41)29(40)24(37)20-44-31)28-23(12-18-35(28,34)7)36(8,42)15-10-14-32(3,4)43-9/h10,14,22-26,28-31,37,40-42H,1,11-13,15-20H2,2-9H3,(H,38,39)/b14-10+/t22-,23-,24-,25+,26+,28-,29-,30+,31-,33-,34+,35+,36-/m0/s1

InChI Key

VZGHPHPIUHPPHY-ZQKYYEOOSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(C/C=C/C(C)(C)OC)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CC=CC(C)(C)OC)O)C)OC4C(C(C(CO4)O)O)O)C

Origin of Product

United States

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